Palmitic acid; stearic acid

Catalog No.
S3470625
CAS No.
67701-03-5
M.F
C34H68O4
M. Wt
540.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Palmitic acid; stearic acid

CAS Number

67701-03-5

Product Name

Palmitic acid; stearic acid

IUPAC Name

hexadecanoic acid;octadecanoic acid

Molecular Formula

C34H68O4

Molecular Weight

540.9 g/mol

InChI

InChI=1S/C18H36O2.C16H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h2-17H2,1H3,(H,19,20);2-15H2,1H3,(H,17,18)

InChI Key

SELIRUAKCBWGGE-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCC(=O)O.CCCCCCCCCCCCCCCC(=O)O

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)O.CCCCCCCCCCCCCCCC(=O)O

Palmitic acid and stearic acid are two prominent saturated fatty acids found in various natural fats and oils. Palmitic acid, known as hexadecanoic acid, has a chemical formula of C16H32O2\text{C}_{16}\text{H}_{32}\text{O}_2 and consists of a 16-carbon chain. It is the most common saturated fatty acid in both animal and plant sources, making up a significant portion of palm oil, dairy products, and meat fats. Stearic acid, or octadecanoic acid, has a longer chain of 18 carbons, represented by the formula C18H36O2\text{C}_{18}\text{H}_{36}\text{O}_2. This fatty acid is predominantly found in animal fats and certain vegetable oils like cocoa butter and shea butter. Both acids are solid at room temperature, with stearic acid having a melting point of approximately 69.6 °C and palmitic acid at around 62.9 °C .

In biological systems, palmitic and stearic acid play various roles. They are incorporated into triglycerides, which serve as energy stores in cells. They are also precursors for signaling molecules and phospholipids, which are essential components of cell membranes []. However, excessive intake of saturated fats, including palmitic acid, has been linked to increased risk of cardiovascular diseases.

Additional Considerations

  • While both palmitic and stearic acid are saturated fats, stearic acid seems to have a less detrimental effect on LDL cholesterol compared to palmitic acid [].
  • LDL Cholesterol

    Research suggests that stearic acid may have a more favorable effect on cholesterol levels compared to palmitic acid. Studies have shown that stearic acid can lower low-density lipoprotein (LDL) cholesterol, also known as "bad" cholesterol, which is a major risk factor for coronary heart disease . In contrast, palmitic acid appears to have a neutral or potentially even an LDL-raising effect.

  • Metabolic Effects

    The impact of palmitic acid and stearic acid on other aspects of metabolism is less clear and requires further investigation. Some studies suggest that stearic acid may be less detrimental than palmitic acid for insulin sensitivity and blood sugar control , but more research is needed to confirm this.

Palmitic Acid and Stearic Acid in Material Science

Beyond their roles in nutrition and health research, palmitic acid and stearic acid also have applications in material science. Here's an example:

  • Thermal Energy Storage: Researchers have explored using a combination of palmitic acid and stearic acid as a phase-change material for thermal energy storage applications. This is because these fatty acids undergo a phase change from solid to liquid at a specific temperature, releasing or absorbing heat in the process . This property makes them potentially useful for storing thermal energy for later use in heating or cooling systems.

Both palmitic and stearic acids undergo typical reactions characteristic of saturated carboxylic acids:

  • Esterification: They react with alcohols to form esters, which are widely used in food and cosmetic industries.
  • Reduction: They can be reduced to their corresponding alcohols (palmityl alcohol and stearyl alcohol) using reducing agents such as lithium aluminum hydride.
  • Saponification: Both acids can be converted into their respective salts (palmitates and stearates) through hydrolysis with alkaline substances .

Palmitic acid is known to influence lipid metabolism significantly. It has been associated with increased levels of low-density lipoprotein cholesterol, which is a risk factor for cardiovascular diseases. In contrast, stearic acid has been shown to have a neutral effect on cholesterol levels; it does not raise low-density lipoprotein cholesterol as much as other saturated fatty acids do . Additionally, stearic acid can be converted into oleic acid in the body, which is beneficial for heart health.

Palmitic Acid

Palmitic acid is primarily synthesized through the de novo lipogenesis pathway from acetyl-CoA. The process involves the following steps:

  • Acetyl-CoA is converted to malonyl-CoA.
  • Fatty acid synthase catalyzes the condensation of malonyl-CoA with acetyl-CoA to elongate the carbon chain.
  • Palmitate is produced after several rounds of this process.

Industrial production typically involves the hydrolysis of palm oil or other fats through saponification .

Stearic Acid

Stearic acid is synthesized similarly from palmitoyl-CoA using malonyl-CoA as a building block. The primary methods for its commercial production include:

  • Hydrogenation of unsaturated fatty acids (like oleic acid).
  • Saponification of triglycerides followed by fractional distillation to isolate stearic acid from mixtures .

Both palmitic and stearic acids have diverse applications across various industries:

  • Food Industry: Used as emulsifiers, stabilizers, and texture enhancers in processed foods.
  • Cosmetics: Commonly found in creams, lotions, and soaps due to their moisturizing properties.
  • Pharmaceuticals: Act as excipients in drug formulation.
  • Industrial Uses: Employed in the production of candles, lubricants, and surfactants .

Research has investigated the metabolic interactions between palmitic and stearic acids, particularly focusing on their effects on lipid profiles and cardiovascular health. Studies suggest that while palmitic acid may elevate cholesterol levels, stearic acid does not exhibit this effect significantly. The positional distribution of these fatty acids within triglycerides also influences their metabolic effects .

Similar Compounds

  • Oleic Acid (C18H34O2)
  • Myristic Acid (C14H28O2)
  • Lauric Acid (C12H24O2)

Comparison Table

CompoundCarbon Chain LengthSaturationKey Characteristics
Palmitic Acid16SaturatedMost common saturated fatty acid; raises LDL
Stearic Acid18SaturatedNeutral effect on cholesterol; higher melting point
Oleic Acid18MonounsaturatedHeart-healthy; lowers LDL
Myristic Acid14SaturatedFound in coconut oil; raises LDL
Lauric Acid12SaturatedAntimicrobial properties; found in coconut oil

Uniqueness

Palmitic and stearic acids are unique due to their prevalence in both animal and plant sources, their significant roles in human metabolism, and their contrasting effects on cholesterol levels. While many saturated fatty acids exist, few have such widespread dietary sources or industrial applications .

Palmitic acid, the most abundant saturated fatty acid in high-fat diets, disrupts hypothalamic neuronal autophagy, a critical process for maintaining cellular homeostasis. In hypothalamic neuronal cell lines (e.g., N43/5 cells), palmitic acid exposure activates free fatty acid receptor 1 (FFAR1), also known as G protein-coupled receptor 40, which inhibits autophagic flux—the complete process of autophagosome formation, lysosomal fusion, and cargo degradation [1] [2]. This impairment is characterized by accumulation of autophagy-related proteins such as sequestosome-1 (SQSTM1) and reduced conversion of microtubule-associated protein 1 light chain 3 (LC3-I to LC3-II), markers of autophagosome maturation [2].

The inhibition of autophagy by palmitic acid directly correlates with reduced insulin sensitivity. Pharmacological blockade of FFAR1 using antagonists like GW1100 restores autophagic flux and insulin signaling, as evidenced by increased phosphorylation of protein kinase B (AKT) at serine 473 [1]. These findings suggest that palmitic acid-induced hypothalamic autophagy dysfunction contributes to systemic insulin resistance, a hallmark of type 2 diabetes mellitus. Notably, similar effects are observed with stearic acid, though its mechanisms differ [2].

Palmitic acid also alters endolysosomal dynamics in neurons. Electron microscopy reveals swollen lysosomes and impaired autophagosome-lysosome fusion, accompanied by dysregulated activity of Rab7, a GTPase critical for vesicular trafficking [2]. These structural and functional disruptions create a feedforward loop, exacerbating lipid accumulation and neuronal inflammation, which further impairs metabolic regulation.

Stearic Acid Accumulation in Macrophages: Implications for Atherogenesis and Vascular Inflammation

Stearic acid, while structurally similar to palmitic acid, exhibits unique pro-inflammatory effects in macrophages that drive atherosclerosis. In murine peritoneal macrophages, intracellular stearic acid accumulation induces endoplasmic reticulum (ER) stress and activates c-Jun N-terminal kinase (JNK) pathways, leading to apoptosis via caspase-3 cleavage and C/EBP homologous protein (CHOP) upregulation [3]. Unlike palmitic acid, stearic acid’s inflammatory effects are independent of toll-like receptor 4 (TLR4) and TLR2 signaling, as demonstrated in knockout models [3].

Clinical studies in individuals with cardiovascular risk factors reveal that elevated red blood cell stearic acid levels correlate with increased plasma high-sensitivity C-reactive protein (hs-CRP), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α) [4]. These biomarkers of endothelial dysfunction and inflammation are pivotal in atherosclerotic plaque formation. Mechanistically, stearic acid promotes foam cell formation by overwhelming macrophage lipid metabolism, as evidenced by increased scavenger receptor expression and reduced cholesterol efflux capacity [5].

Key Effects of Stearic Acid in Macrophages
- Induces ER stress and JNK activation [3]
- Upregulates IL-6, TNF-α, and hs-CRP [4]
- Promotes foam cell formation via lipid overload [5]

Dual Roles in Cancer Progression: Pro-survival Signaling vs. Metabolic Reprogramming Effects

Palmitic acid and stearic acid exhibit dichotomous roles in cancer biology. Palmitic acid supports pro-survival signaling in obesity-associated cancers by impairing hypothalamic autophagy, which disrupts systemic energy balance and promotes adipose tissue inflammation [2]. This chronic inflammatory state elevates circulating cytokines like IL-6, which activate oncogenic signal transducer and activator of transcription 3 (STAT3) pathways in tumor cells.

Conversely, stearic acid directly influences cancer cell metabolism. In breast cancer models, stearic acid induces metabolic reprogramming by enhancing fatty acid oxidation and mitochondrial respiration, enabling tumor cells to thrive in nutrient-poor microenvironments. However, excessive stearic acid accumulation also triggers ER stress-mediated apoptosis in cancer-associated macrophages, potentially limiting tumor immune evasion [3] [5].

Both fatty acids alter lipid raft composition in cell membranes, modulating receptor tyrosine kinase activity. For example, palmitic acid enriches membrane microdomains with epidermal growth factor receptor (EGFR), enhancing its dimerization and downstream proliferative signaling. Stearic acid, however, increases membrane rigidity, impairing ligand-receptor interactions and paradoxically suppressing metastasis in some contexts [3] [4].

Mitochondrial Dynamics Modulation: Stearic Acid-Induced Fusion vs. Palmitic Acid-Driven Fission

The differential effects of palmitic acid and stearic acid on mitochondrial dynamics represent a fundamental mechanism underlying their distinct metabolic impacts [1] [2]. These two saturated fatty acids exert opposing influences on mitochondrial morphology through distinct molecular pathways, with stearic acid promoting mitochondrial fusion while palmitic acid drives mitochondrial fission [1] [3] [4].

Stearic Acid-Mediated Mitochondrial Fusion

Stearic acid rapidly induces mitochondrial fusion through a dedicated signaling pathway that specifically recognizes the eighteen-carbon chain length [1] [2]. Upon dietary ingestion, stearic acid causes robust mitochondrial fusion in humans within three hours, demonstrating the physiological relevance of this mechanism [1]. The molecular basis involves stearic acid acting upstream of mitofusin proteins, particularly mitofusin-2, to regulate mitochondrial morphology and function [5] [6].

The mechanism involves stearic acid suppressing the ubiquitylation and inhibition of mitofusin-2 through modulation of transferrin receptor protein 1 signaling [5]. Under normal conditions, mitofusin-2 undergoes hyper-ubiquitylation mediated by the E3 ubiquitin ligase HUWE1 and c-Jun N-terminal kinase phosphorylation, leading to mitochondrial fragmentation [5]. Stearic acid disrupts this regulatory cascade, preserving mitofusin-2 function and promoting mitochondrial fusion [7] [5].

Palmitic Acid-Induced Mitochondrial Fission

In contrast, palmitic acid consistently promotes mitochondrial fission across multiple cell types and experimental conditions [3] [4]. Exposure to palmitic acid results in overt mitochondrial fragmentation, characterized by smaller, more numerous mitochondria with reduced surface area, perimeter, and aspect ratio [7] [3]. This fission process occurs through increased recruitment and activation of dynamin-related protein 1 to mitochondrial membranes [4] [8].

Palmitic acid treatment leads to a thirty-eight percent reduction in mitofusin-2 expression while simultaneously increasing DRP1 expression and its colocalization with mitochondrial outer membrane proteins [3] [4]. The temporal dynamics reveal that mitochondrial fission can be detected as early as one hour after palmitic acid exposure, with maximal effects observed at six hours [4].

ParameterPalmitic Acid (C16:0)Stearic Acid (C18:0)References
Mitochondrial MorphologyFragmented/ShortenedElongated/Fused [1] [3] [4]
Mitofusin-2 ExpressionDecreased (38% reduction)Preserved/Enhanced [3] [5]
DRP1 ActivityIncreased recruitmentDecreased activity [7] [4]
Mitochondrial FusionInhibitedPromoted [1] [2]
Mitochondrial FissionEnhancedReduced [3] [4]
Time to Effect1-6 hours3 hours [1] [2]
MechanismDRP1-mediated fissionMitofusin-mediated fusion [5] [6]

Functional Consequences of Mitochondrial Dynamics

The opposing effects on mitochondrial dynamics translate into distinct functional outcomes. Stearic acid-induced mitochondrial fusion correlates with enhanced oxidative capacity and improved cellular bioenergetics [1] [2]. The fused mitochondrial networks exhibit increased efficiency in fatty acid beta-oxidation and ATP production [1]. Conversely, palmitic acid-induced mitochondrial fragmentation is associated with compromised mitochondrial function, including reduced membrane potential and impaired oxidative phosphorylation [3] [9].

The chain length specificity of these effects has been confirmed through comparative studies demonstrating that palmitic acid does not induce mitochondrial fusion, while other fatty acids including oleic acid and arachidic acid also fail to replicate stearic acid's fusion-promoting effects [2]. This specificity underlies the epidemiological differences between these fatty acids, with palmitic acid increasing cardiovascular and cancer risk while stearic acid demonstrates neutral or protective effects [2].

β-Oxidation Efficiency Differences Between C16:0 and C18:0 Fatty Acid Chains

The differential efficiency of beta-oxidation between palmitic acid and stearic acid stems from fundamental differences in their carbon chain lengths and subsequent metabolic processing [10] [11]. These differences have profound implications for cellular energy production and metabolic regulation.

Palmitic Acid Beta-Oxidation

Palmitic acid undergoes seven cycles of beta-oxidation, with each cycle removing two carbon units to produce one molecule each of acetyl-CoA, NADH, and FADH2 [11] [12]. The complete oxidation of palmitic acid yields eight acetyl-CoA molecules, seven NADH molecules from beta-oxidation, and seven FADH2 molecules from the oxidation cycles [11]. When accounting for the subsequent oxidation of acetyl-CoA through the citric acid cycle, palmitic acid generates approximately 106 net ATP molecules after subtracting the two ATP required for initial activation [12].

The beta-oxidation of palmitic acid proceeds efficiently in mitochondria, with the fatty acid readily transported across mitochondrial membranes via the carnitine shuttle system [13]. Each cycle of palmitic acid beta-oxidation contributes 17 ATP equivalents when considering the downstream oxidative phosphorylation of NADH and FADH2 [11].

Stearic Acid Beta-Oxidation

Stearic acid, with its eighteen-carbon chain, requires eight cycles of beta-oxidation to achieve complete oxidation [14] [15]. This additional oxidation cycle compared to palmitic acid results in the production of nine acetyl-CoA molecules, eight NADH molecules, and eight FADH2 molecules from the beta-oxidation process alone [14] [16]. The net ATP yield from complete stearic acid oxidation reaches approximately 120 ATP molecules, representing a fourteen ATP advantage over palmitic acid [15] [16].

However, the theoretical ATP advantage of stearic acid does not necessarily translate to enhanced cellular energy production under physiological conditions. Research indicates that stearic acid exhibits slower oxidation rates compared to palmitic acid, potentially due to reduced enzyme affinity or transport limitations [17] [18]. Studies examining fatty acid oxidation efficiency demonstrate that longer saturated fatty acid chains exhibit decreased oxidation rates, with stearic acid showing lower oxidative capacity than palmitic acid in hepatocytes [19].

Fatty AcidCarbon Chain LengthBeta-Oxidation CyclesAcetyl-CoA ProducedNADH from Beta-OxidationFADH2 from Beta-OxidationTotal ATP from Beta-OxidationTotal ATP from Acetyl-CoAActivation Cost (ATP)Net ATP YieldReferences
Palmitic Acid (C16:0)16787717.580-2106 [11] [12]
Stearic Acid (C18:0)18898820.090-2120 [14] [15] [16]

Mitochondrial Functional Implications

The relationship between chain length and oxidation efficiency reveals complex interactions with mitochondrial dynamics. Palmitic acid-induced mitochondrial fission appears to facilitate fatty acid uptake and initial processing, with fragmented mitochondria showing enhanced capacity for fatty acid internalization [4]. Conversely, stearic acid-promoted mitochondrial fusion creates larger, more efficient oxidative units that may compensate for reduced individual fatty acid processing through enhanced overall oxidative capacity [1].

Research demonstrates that mitochondrial morphology directly influences fatty acid metabolism, with fission events being crucial for the distribution of exogenous fatty acids between mitochondrial oxidation and lipid droplet storage [4]. Inhibition of mitochondrial fission through DRP1 knockdown results in reduced fatty acid oxidation and increased lipid droplet accumulation [4].

Comparative Oxidation Kinetics

Studies examining oxidation kinetics reveal that saturated fatty acid oxidation efficiency correlates inversely with chain length [20] [17]. This relationship manifests in reduced oxidation rates for longer chain fatty acids, despite their higher theoretical ATP yields [17]. The efficiency differential becomes particularly pronounced under conditions of metabolic stress or limited oxidative capacity [21].

Experimental evidence indicates that both palmitic acid and stearic acid significantly reduce mitochondrial ATP-associated respiration compared to shorter chain fatty acids, with stearic acid showing a seventeen percent reduction and palmitic acid demonstrating a forty percent decrease in ATP production efficiency [21]. These findings suggest that while stearic acid may have theoretical advantages in ATP yield, both long-chain saturated fatty acids impose metabolic burdens on mitochondrial function.

Hepatic Lipid Partitioning Mechanisms Influenced by Fatty Acid Chain Length

The hepatic handling of palmitic acid and stearic acid demonstrates profound differences in lipid partitioning mechanisms, directly influenced by their distinct chain lengths and metabolic properties [22] [19]. These differences have significant implications for hepatic lipid homeostasis, very low-density lipoprotein secretion, and overall metabolic health.

Hepatic Uptake and Processing

Palmitic acid exhibits efficient hepatic uptake through multiple transport mechanisms, including fatty acid transport proteins and CD36-mediated uptake [23]. The sixteen-carbon chain length facilitates rapid cellular internalization and subsequent metabolic processing [22]. In contrast, stearic acid demonstrates slower hepatic uptake rates, potentially due to its longer chain length and altered physicochemical properties affecting membrane transport [19].

Research examining hepatic fatty acid uptake reveals that uptake efficiency correlates with chain length and saturation status [20]. The absorption efficiency demonstrates an inverse relationship with fatty acid hydrophobicity, with longer chain saturated fatty acids showing reduced uptake efficiency compared to shorter chain counterparts [20]. This fundamental difference in hepatic uptake contributes to the distinct metabolic fates of palmitic acid and stearic acid.

Triglyceride Synthesis and Incorporation

The incorporation of fatty acids into hepatic triglycerides shows marked differences between palmitic acid and stearic acid [18] [19]. Palmitic acid demonstrates high incorporation efficiency into both cellular and secreted triglycerides, contributing significantly to hepatic lipid pools [19]. Stearic acid, conversely, shows poor incorporation into triglycerides despite stimulating triglyceride synthesis to similar extents as other fatty acids [19].

Hamster hepatocyte studies reveal that stearic acid uptake proceeds more slowly than palmitic acid and exhibits reduced incorporation into both cellular and secreted triglyceride fractions [19]. This differential incorporation pattern suggests that stearic acid may preferentially undergo alternative metabolic fates, including enhanced desaturation to oleic acid or direct oxidation [19].

Very Low-Density Lipoprotein Secretion

The secretion of very low-density lipoprotein triglycerides demonstrates distinct patterns for palmitic acid and stearic acid [22] [24]. Studies examining VLDL fatty acid composition during stimulated lipogenesis reveal that palmitic acid predominates in secreted VLDL triglycerides, accounting for the majority of newly synthesized fatty acids [24]. The secretion rates of palmitic acid in VLDL triglycerides reach 256.2 micromoles per kilogram per day under hyperalimentation conditions [24].

Hepatic lipid partitioning studies indicate that excess liver fat accumulation relates more strongly to limited VLDL triglyceride secretion capacity than to increased hepatic fatty acid uptake [22]. This relationship particularly affects the handling of saturated fatty acids, with palmitic acid showing enhanced secretion efficiency compared to stearic acid [22].

ParameterPalmitic Acid (C16:0)Stearic Acid (C18:0)Metabolic ConsequencesReferences
Hepatic UptakeEfficientSlower uptakeLipotoxicity risk vs. neutral [22] [23] [19]
Triglyceride IncorporationHigh incorporationPoor incorporationFat accumulation difference [18] [19]
VLDL-TG SecretionEnhancedReduced efficiencyLipid export capacity [22] [24]
Oxidation RateModerateLower than C16:0Energy production efficiency [17] [18]
Lipid Droplet FormationIncreasedReducedCellular stress response [4] [19]
Desaturation RateLower than C18:0Higher (to oleate)Membrane fluidity impact [19] [6]
Elongation EfficiencySubstrate for ELOVL6Product of ELOVL6Chain length regulation [25] [26]

Fatty Acid Elongation and Desaturation

The hepatic processing of palmitic acid and stearic acid involves distinct elongation and desaturation pathways that significantly influence their metabolic fates [25] [26]. Palmitic acid serves as the primary substrate for ELOVL6, the hepatic elongase responsible for converting sixteen-carbon fatty acids to eighteen-carbon products [25]. This elongation represents a critical regulatory step in hepatic lipogenesis and fatty acid composition control [25].

ELOVL6 expression levels directly influence the ratio of palmitic acid to stearic acid in hepatic lipids, with increased ELOVL6 activity promoting the conversion of palmitic acid to stearic acid [25]. This elongation step has profound implications for hepatic lipid metabolism, as studies demonstrate that mice with altered ELOVL6 activity show significant changes in hepatic triglyceride content and metabolic phenotypes [18].

Stearic acid demonstrates higher desaturation rates compared to palmitic acid, with significant conversion to oleic acid through stearyl-CoA desaturase activity [19]. Hepatocyte studies reveal that stearic acid desaturation to oleic acid accounts for thirteen percent of total incorporation into triglycerides and six percent of incorporation into phospholipids after four hours of incubation [19]. This enhanced desaturation capacity provides a mechanism for stearic acid to influence membrane fluidity and cellular function.

Lipid Droplet Formation and Cellular Storage

The formation of hepatic lipid droplets demonstrates differential responses to palmitic acid and stearic acid exposure [4] [19]. Palmitic acid treatment consistently promotes lipid droplet accumulation, contributing to hepatic steatosis development [4]. The enhanced lipid droplet formation correlates with palmitic acid's efficient incorporation into triglycerides and reduced oxidation under certain conditions [4].

Stearic acid shows reduced capacity for lipid droplet formation compared to palmitic acid, potentially due to its preferential partitioning toward oxidative pathways or desaturation to oleic acid [19]. This differential storage pattern may contribute to the distinct metabolic effects of these saturated fatty acids on hepatic lipid homeostasis [18].

Metabolic Regulation and Gene Expression

The hepatic response to palmitic acid and stearic acid involves distinct transcriptional programs that influence lipid partitioning mechanisms [18] [27]. Comparative studies examining mice fed diets with different palmitic acid to stearic acid ratios reveal significant differences in hepatic gene expression patterns, particularly affecting pathways involved in glucose and lipid metabolism [18].

Dates

Last modified: 04-14-2024

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